3-Methyl-6-nitro-2H-isoquinolin-1-one
Overview
Description
3-Methyl-6-nitro-2H-isoquinolin-1-one: is an organic compound with the molecular formula C10H8N2O3. It belongs to the class of isoquinolinones, which are heterocyclic compounds containing a nitrogen atom in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-nitro-2H-isoquinolin-1-one typically involves the nitration of 3-methyl-2H-isoquinolin-1-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-nitro-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 3-Methyl-6-amino-2H-isoquinolin-1-one.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Oxidation: 3-Carboxy-6-nitro-2H-isoquinolin-1-one.
Scientific Research Applications
Chemistry: 3-Methyl-6-nitro-2H-isoquinolin-1-one is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits interesting biological activities, making it a candidate for the development of new therapeutic agents .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for the modification of functional groups to enhance biological activity .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
3-Methyl-2H-isoquinolin-1-one: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitro-2H-isoquinolin-1-one: Lacks the methyl group, affecting its reactivity and applications.
3-Methyl-6-amino-2H-isoquinolin-1-one: The amino group replaces the nitro group, leading to different biological activities.
Uniqueness: 3-Methyl-6-nitro-2H-isoquinolin-1-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-6-nitro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)10(13)11-6/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCNOQBVVYZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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